1-Hydrazino-2-butanol

Catalog No.
S722919
CAS No.
41470-19-3
M.F
C4H12N2O
M. Wt
104.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Hydrazino-2-butanol

CAS Number

41470-19-3

Product Name

1-Hydrazino-2-butanol

IUPAC Name

1-hydrazinylbutan-2-ol

Molecular Formula

C4H12N2O

Molecular Weight

104.15 g/mol

InChI

InChI=1S/C4H12N2O/c1-2-4(7)3-6-5/h4,6-7H,2-3,5H2,1H3

InChI Key

UIQGJTTVVCHBCQ-UHFFFAOYSA-N

SMILES

CCC(CNN)O

Canonical SMILES

CCC(CNN)O

1-Hydrazino-2-butanol is an organic compound with the molecular formula C4_4H12_{12}N2_2O. It features both a hydrazine group (-NH-NH2_2) and a hydroxyl group (-OH) within its structure. This compound appears as a colorless liquid with a pungent odor and is readily soluble in water as well as in organic solvents like ethanol and acetone. Its chemical structure allows it to participate in various

  • Oxidation: The compound can be oxidized to produce corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: It can be reduced to form simpler hydrazine derivatives using reducing agents such as sodium borohydride.
  • Substitution: The hydroxyl group can be substituted with other functional groups, typically using alkyl halides or acylating agents under appropriate conditions.

Major Products from Reactions

  • Oxidation: Yields oxides and other oxygenated derivatives.
  • Reduction: Results in simpler hydrazine derivatives.
  • Substitution: Produces various substituted hydrazine compounds.

Research indicates that 1-Hydrazino-2-butanol exhibits potential biological activity, particularly in the realm of medicinal chemistry. Its structure allows it to interact with various biological targets, possibly functioning as a precursor for pharmaceutical agents. The hydrazine and hydroxyl groups facilitate nucleophilic addition reactions, which are significant in the formation of hydrazone derivatives, akin to the Wolff-Kishner reduction mechanism, where it reacts with carbonyl compounds.

1-Hydrazino-2-butanol can be synthesized through several methods:

  • Condensation Reaction: The primary method involves the condensation of 1-buten-3-ol with hydrazine. This reaction typically occurs under controlled conditions to optimize yield and efficiency.
    C4H8O+N2H4C4H12N2O\text{C}_4\text{H}_8\text{O}+\text{N}_2\text{H}_4\rightarrow \text{C}_4\text{H}_{12}\text{N}_2\text{O}
  • Industrial Production: In industrial settings, this synthesis is often scaled up using catalysts to enhance reaction rates and selectivity, allowing for more efficient production of the compound.

1-Hydrazino-2-butanol has diverse applications across various fields:

  • Organic Synthesis: It serves as an important intermediate for synthesizing drugs, dyes, and polymers.
  • Biological Research: Utilized in developing biological catalysts and nanomaterials.
  • Pharmaceuticals: Acts as a precursor for various pharmaceutical agents.
  • Industrial Chemistry: Employed in producing catalysts and other industrial chemicals.

The interactions of 1-Hydrazino-2-butanol with molecular targets are primarily driven by its functional groups. The compound's ability to form hydrazones through nucleophilic addition to carbonyl compounds highlights its potential in drug development. Studies have shown that its reactivity can lead to significant biological effects, making it a candidate for further exploration in medicinal chemistry .

Several compounds share structural similarities with 1-Hydrazino-2-butanol. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-Hydrazino-2-propanolSimilar structure but shorter carbon chainReacts with aliphatic carbonyl compounds
2-HydroxybutylhydrazineContains a hydroxyl groupDifferent positioning of functional groups
1-HydrazinophthalazineHydrazine group attached to a phthalazine ringMore complex aromatic structure

Uniqueness of 1-Hydrazino-2-butanol

What sets 1-Hydrazino-2-butanol apart is its specific combination of hydrazine and hydroxyl groups, which confer distinct reactivity and solubility properties. This unique structural arrangement makes it particularly valuable for applications in organic synthesis and industrial processes.

XLogP3

-0.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Dates

Last modified: 08-15-2023

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